molecular formula C18H16FNO4 B3238512 (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine CAS No. 1414874-21-7

(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine

Cat. No.: B3238512
CAS No.: 1414874-21-7
M. Wt: 329.3 g/mol
InChI Key: KUUPJYSXGGJUDG-INIZCTEOSA-N
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Description

(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a fluorinated beta-alanine. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for selective deprotection and subsequent peptide bond formation. The presence of the fluorine atom in the beta-alanine moiety can impart unique chemical properties to the compound, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of 2-fluoro-beta-alanine is protected using the 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) reagent. This reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM).

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. Solid-phase peptide synthesis (SPPS) is a common method where the compound is synthesized on a solid support, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Deprotection: The major product is the free amino group of 2-fluoro-beta-alanine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 2-fluoro-beta-alanine can be formed.

Scientific Research Applications

(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its stability and activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(9-Fluorenylmethyloxycarbonyl)-beta-alanine: Similar to the compound but lacks the fluorine atom.

    (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-alpha-alanine: Similar structure but with the fluorine atom on the alpha carbon instead of the beta carbon.

Uniqueness

The presence of the fluorine atom in (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine imparts unique properties such as increased stability and potential for enhanced biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUPJYSXGGJUDG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140808
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414874-21-7
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414874-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
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(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
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(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine

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